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molecular formula POCl3<br>Cl3OP B157111 Phosphorus oxychloride CAS No. 10025-87-3

Phosphorus oxychloride

Cat. No. B157111
M. Wt: 153.33 g/mol
InChI Key: XHXFXVLFKHQFAL-UHFFFAOYSA-N
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Patent
US05723409

Procedure details

A solution of 17.3 g (0.27 mol) of potassium hydroxide (88% strength) and 100 ml of methanol is added carefully with vigorous stirring to a solution of 70.9 g (0.27 mol) of 2-methoxycarbonyl-5-nitrobenzenesulfonic acid in 300 ml of methanol. The mixture is cooled to 0° C. and the salt which is precipitated is filtered off, dried and then suspended in 150 ml of sulfolane, 150 ml of acetonitrile and 10 ml of dimethylformamide. After the dropwise addition of 100 ml (1.07 mol) of phosphorus oxychloride, the mixture is heated at boiling for 2.5 h. The reaction mixture is then poured into ice-water. The 2-methoxycarbonyl-5-nitrobenzenesulfonyl chloride (60.1 g, 70% of theory) which has precipitated is filtered off with suction through a Buchner funnel and freed from traces of solvent under reduced pressure. Melting point: 86°-88° C.
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
2-methoxycarbonyl-5-nitrobenzenesulfonic acid
Quantity
70.9 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[S:16]([OH:19])(=O)=[O:17])=[O:6].P(Cl)(Cl)([Cl:22])=O>CO>[CH3:3][O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][C:8]=1[S:16]([Cl:22])(=[O:19])=[O:17])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
17.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
2-methoxycarbonyl-5-nitrobenzenesulfonic acid
Quantity
70.9 g
Type
reactant
Smiles
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the salt which is precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
CUSTOM
Type
CUSTOM
Details
The 2-methoxycarbonyl-5-nitrobenzenesulfonyl chloride (60.1 g, 70% of theory) which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off with suction through a Buchner funnel

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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